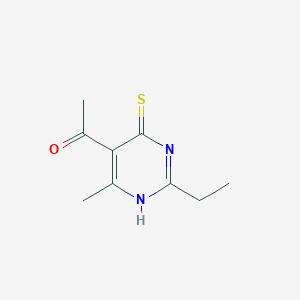

1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone

Description

Properties

IUPAC Name |

1-(2-ethyl-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-4-7-10-5(2)8(6(3)12)9(13)11-7/h4H2,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYIXFZQJDKMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=S)C(=C(N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515278 | |

| Record name | 1-(2-Ethyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13995-64-7 | |

| Record name | 1-(2-Ethyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent ability to engage in various biological interactions has made it a privileged structure in the design of novel drugs targeting a wide array of diseases. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core principles of the structure-activity relationship (SAR) of pyrimidine analogs. By understanding how subtle modifications to the pyrimidine core influence biological activity, we can unlock the full potential of this versatile scaffold in the quest for more effective and selective therapeutics.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The significance of the pyrimidine ring is deeply rooted in nature. It forms the structural basis of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1] This inherent biological relevance has inspired medicinal chemists to explore the vast chemical space of pyrimidine derivatives. The two nitrogen atoms at positions 1 and 3 of the six-membered ring provide key hydrogen bonding capabilities, crucial for interacting with biological targets such as enzymes and receptors.[2] Furthermore, the aromatic nature of the ring allows for various substitution patterns, enabling the fine-tuning of electronic and steric properties to optimize potency, selectivity, and pharmacokinetic profiles.[3]

The versatility of the pyrimidine scaffold is evident in the diverse range of biological activities exhibited by its analogs, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antihypertensive effects.[1] This guide will explore the intricate relationship between the chemical structure of pyrimidine analogs and their biological function, providing a framework for the rational design of next-generation therapeutics.

Deconstructing the SAR of Pyrimidine Analogs: Key Therapeutic Areas

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1][4] Understanding these relationships is paramount for successful drug design.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine analogs have emerged as a cornerstone of cancer chemotherapy.[5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes involved in nucleic acid synthesis or cellular signaling pathways that are dysregulated in cancer.[6]

2.1.1. Kinase Inhibition: A Dominant Strategy

A significant number of pyrimidine-based anticancer agents function as kinase inhibitors.[6] Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers. The pyrimidine scaffold serves as an excellent "hinge-binding" motif, interacting with the ATP-binding site of kinases.[7]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Modifications at the C2 and C4 positions of the pyrimidine ring are crucial for potent EGFR inhibition. For instance, anilino-substituted pyrimidines have shown significant activity. The nature of the substituent on the aniline ring can dramatically impact potency and selectivity.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, have been successfully developed as CDK inhibitors.[8] The SAR of these compounds reveals that substituents at the C5 and C7 positions are critical for modulating activity and selectivity against different CDK isoforms.

-

Aurora Kinase Inhibitors: Novel pyrimidine derivatives have been investigated as inhibitors of Aurora kinases, which are essential for mitosis. The SAR of these compounds often highlights the importance of specific substitutions on appended phenyl rings for achieving high potency.

Table 1: Structure-Activity Relationship of Pyrimidine-Based Kinase Inhibitors

| Target Kinase | Key Pyrimidine Scaffold | Critical Substitution Positions | General SAR Observations |

| EGFR | 4-Anilinoquinazoline | C6, C7 on quinazoline; meta/para on aniline | Electron-withdrawing groups on the aniline ring often enhance activity. |

| CDK2 | Pyrazolo[1,5-a]pyrimidine | C3, C5, C7 | A carboxamide group at C3 can enhance Trk inhibition.[9] |

| ALK | 2,4-Disubstituted Pyrimidine | C2, C4 | The presence of a piperidine moiety at C2 is often crucial for potent inhibition. |

| PIM-1 | Pyrido[2,3-d]pyrimidine | C2, C4, C7 | Aromatic substituents at C4 generally lead to potent cytotoxicity.[10] |

2.1.2. Antimetabolites: Disrupting Nucleic Acid Synthesis

Classic pyrimidine-based anticancer drugs, such as 5-fluorouracil (5-FU) and its prodrug capecitabine, act as antimetabolites.[3] They mimic natural pyrimidines and interfere with the synthesis of DNA and RNA, leading to cell death in rapidly dividing cancer cells.[11] The SAR of these analogs centers on modifications that enhance their incorporation into nucleic acids or their inhibition of key enzymes like thymidylate synthase.[4]

Antiviral Activity: A Broad Spectrum of Inhibition

Pyrimidine nucleoside analogs are a major class of antiviral drugs, effective against a range of viruses including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[12] These compounds typically act as chain terminators during viral DNA or RNA synthesis.[12]

The SAR of antiviral pyrimidine analogs is heavily dependent on the nature of the sugar moiety and the substituents on the pyrimidine base. For instance, the presence of a halogen at the C5 position, as seen in idoxuridine, can enhance antiviral activity. Modifications to the sugar ring, such as the introduction of an arabinose moiety in cytarabine, can confer potent antiviral and anticancer properties.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents.[13] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.

The SAR of anti-inflammatory pyrimidines often reveals the importance of specific lipophilic groups attached to the core. For example, the presence of substituted phenyl rings can enhance COX-2 selectivity. Fused pyrimidine systems have also been explored for their anti-inflammatory properties, with substitutions on the fused ring system playing a key role in modulating activity.

Experimental Workflows for SAR Elucidation

A robust SAR study relies on a combination of chemical synthesis and rigorous biological evaluation. This section provides an overview of key experimental protocols.

Synthesis of Pyrimidine Analogs

A common and versatile method for synthesizing substituted pyrimidines involves the condensation of chalcones with urea, thiourea, or guanidine.

Experimental Protocol: Synthesis of Pyrimidine Derivatives from Chalcones

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriate acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL).

-

Add a catalytic amount of aqueous sodium hydroxide (40%) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

-

-

Pyrimidine Synthesis:

-

Reflux a mixture of the synthesized chalcone (10 mmol) and urea (or thiourea/guanidine hydrochloride, 12 mmol) in ethanolic potassium hydroxide (20 mL) for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Neutralize with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the pyrimidine derivative.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography.

-

Caption: General workflow for the synthesis of pyrimidine analogs from chalcones.

Biological Evaluation

3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine analogs and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

3.2.2. In Vitro Kinase Inhibition Assay

Various formats are available for measuring kinase inhibition, including radiometric assays and fluorescence/luminescence-based assays.

Experimental Protocol: Generic In Vitro Kinase Inhibition Assay (Luminescence-based)

-

Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the pyrimidine analog at various concentrations in a kinase buffer.

-

Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 60 minutes).

-

Detect ATP Depletion: Add a reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The amount of remaining ATP is proportional to the luminescence signal.

-

Measure Luminescence: Read the luminescence using a plate reader.

-

Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Future Perspectives: The Evolving Landscape of Pyrimidine Analogs

The field of pyrimidine-based drug discovery continues to evolve, driven by advances in synthetic chemistry, computational modeling, and a deeper understanding of disease biology. The future will likely see the development of more sophisticated pyrimidine analogs with enhanced selectivity and improved pharmacokinetic properties. The exploration of novel fused pyrimidine systems and the application of techniques like fragment-based drug design and DNA-encoded libraries will undoubtedly unveil new therapeutic opportunities for this remarkable scaffold. The integration of computational studies, such as 3D-QSAR and molecular docking, will further refine the design of potent and selective pyrimidine derivatives.[14]

Conclusion

The structure-activity relationship of pyrimidine analogs is a rich and complex field that continues to yield significant contributions to medicinal chemistry. A thorough understanding of how structural modifications impact biological activity is the cornerstone of rational drug design. This guide has provided a comprehensive overview of the key SAR principles governing the anticancer, antiviral, and anti-inflammatory activities of pyrimidine derivatives, along with essential experimental protocols for their synthesis and evaluation. By leveraging this knowledge, researchers can continue to harness the power of the pyrimidine scaffold to develop innovative and life-saving medicines.

References

-

Jain, A. K., & Sharma, S. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 18(4), 485-500. [Link]

-

Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 136-148. [Link]

-

GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 25(1), 104-113. [Link]

-

MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(11), 4488. [Link]

-

GSC Online Press. (2023). Pyrimidine derivatives, particularly nucleoside analogs, have been widely used as antiviral agents. GSC Biological and Pharmaceutical Sciences, 25(1), 104-113. [Link]

-

Jacobson, K. A., & Costanzi, S. (2012). Allosteric Modulation of Purine and Pyrimidine Receptors. Current opinion in pharmacology, 12(3), 290–298. [Link]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5669. [Link]

-

IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts, 9(12), a463-a472. [Link]

-

World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(01), 239–252. [Link]

-

MDPI. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 29(3), 693. [Link]

-

MDPI. (2024). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences, 25(3), 1779. [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(23), 5713. [Link]

-

Elsevier. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Results in Chemistry, 4, 100344. [Link]

-

ResearchGate. (2025). Computational Studies of Pyrimidine derivatives as inhibitors of human σ 1 receptor using 3D-QSAR analysis, molecular docking, ADMET properties and DFT investigation. ResearchGate. [Link]

-

RSC Publishing. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 11(38), 23455-23468. [Link]

-

Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

-

ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [Link]

-

Revista Electronica de Veterinaria. (2024). A REVIEW ON PYRIMIDINE DERIVATIVES AS A POTENTIAL ANTICANCER AGENTS. Revista Electronica de Veterinaria, 25(1), 1-15. [Link]

-

MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5601. [Link]

-

MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 24(13), 10899. [Link]

-

ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. [Link]

-

National Center for Biotechnology Information. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

ResearchGate. (2025). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]

-

PubMed. (2026). Discovery of Amino Acid-Functionalized Multisubstituted Pyrimidines as Novel Efficient Antiviral Agents Against Enteroviruses. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6345-6358. [Link]

-

National Center for Biotechnology Information. (2014). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Archiv der Pharmazie, 347(4), 267-276. [Link]

-

Genesis Scientific Publications. (2022). Pyrimidine TAT TAC Kinases Promote B- arrestins and Rac1 for Adopting Myocardial Constrictions and GPCRs Ratio by Ang2-AT2 Synthesis and Anti-Inflammatory Growth. Advanced Clinical Medicine and Research, 3(4), 1-34. [Link]

-

Taylor & Francis Online. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Synthetic Communications, 48(6), 637-650. [Link]

-

ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12056-12071. [Link]

-

ResearchGate. (2024). Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. ResearchGate. [Link]

-

PubMed. (2020). Discovery and SAR of aryl hydroxy pyrimidinones as potent small molecule agonists of the GPCR APJ. Bioorganic & Medicinal Chemistry Letters, 30(11), 127163. [Link]

-

Journal of Advanced Scientific Research. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(3), 10-17. [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(2), 704-711. [Link]

-

PubMed Central. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. International Journal of Molecular Sciences, 25(17), 9481. [Link]

-

ResearchGate. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]

-

RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(8), 884-903. [Link]

-

ResearchGate. (n.d.). SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. [Link]

-

ACS Publications. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

-

PubMed. (2007). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 15(18), 6146-6156. [Link]

-

Bentham Science. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Organic Synthesis, 16(3), 358-376. [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. EC Pharmacology and Toxicology, 3(4), 450-454. [Link]

-

Pyrimidinecarboxylic Acid. (2026). The Synthesis of Antiviral Agents Using Pyrimidinecarboxylic Acid Derivatives. Pyrimidinecarboxylic Acid. [Link]

-

Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

Sources

- 1. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. scispace.com [scispace.com]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrimidine-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potency of the Pyrimidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently prove their worth, earning the designation of "privileged scaffolds." The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a quintessential example of such a structure[1][2]. Its prevalence is not a matter of chance but a direct consequence of its intrinsic chemical properties that make it an ideal building block for therapeutic agents. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine core is readily recognized by biological systems. This inherent biocompatibility, combined with its capacity for diverse hydrogen bonding and its metabolic stability, has cemented its role in a vast array of FDA-approved drugs, from anticancer agents like 5-Fluorouracil to kinase inhibitors such as Imatinib[1][3][4][5].

This guide is structured to provide not just a series of protocols, but a strategic overview of the discovery and synthesis of novel pyrimidine-based compounds. We will journey from the foundational logic of classical synthesis to the cutting edge of molecular diversification, equipping you with the rationale to make informed experimental decisions. Our focus is on the causality behind the chemistry—why a particular synthetic route is chosen, how to anticipate challenges, and where the future of pyrimidine-based drug discovery is headed.

Part I: Foundational Strategies for Core Synthesis

The construction of the pyrimidine ring is the critical first step in any discovery campaign. While numerous methods exist, a mastery of the foundational reactions provides the bedrock upon which innovation is built.

Section 1.1: The Biginelli Reaction: A Timeless Three-Component Condensation

First reported by Pietro Biginelli in 1891, this one-pot reaction remains a workhorse for synthesizing dihydropyrimidinones (DHPMs), which are valuable precursors to a multitude of bioactive pyrimidines[6]. The reaction's elegance lies in its convergence, combining an aldehyde, a β-ketoester, and urea (or thiourea) in a single, acid-catalyzed step[7].

Causality of Component Choice:

-

Aldehyde: This component dictates the substitution at the C4 position of the resulting pyrimidine ring. The choice of aldehyde is a primary driver of structural diversity.

-

β-Ketoester (e.g., Ethyl Acetoacetate): Provides the C5 and C6 carbons and the substituent at C6.

-

Urea/Thiourea: Forms the N1-C2-N3 backbone of the ring.

The classical mechanism proceeds through an initial condensation between the aldehyde and urea to form an iminium intermediate. This electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product[7][8].

Modern Innovations: While the classic Biginelli reaction is robust, modern drug discovery demands higher efficiency, milder conditions, and broader substrate scope. Research has introduced significant improvements such as the use of Lewis acids (e.g., Yb(OTf)₃, InCl₃) and microwave irradiation to dramatically shorten reaction times and improve yields[6][7][9].

Field-Proven Protocol: Microwave-Assisted Biginelli Synthesis

-

Rationale: This protocol is chosen for its speed, efficiency, and amenability to parallel synthesis for library generation. The use of a Lewis acid catalyst allows the reaction to proceed under milder conditions than traditional Brønsted acids.

-

Step 1: Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.1 mmol), and urea (1.5 mmol).

-

Step 2: Catalyst and Solvent Addition: Add Ytterbium(III) triflate (Yb(OTf)₃, 5 mol%) as the catalyst. For a solvent-free approach, which is environmentally preferable, no solvent is added. Alternatively, a minimal amount of ethanol or acetonitrile can be used[7].

-

Step 3: Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 100-120 °C for 5-15 minutes.

-

Self-Validation Check: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7). The disappearance of the aldehyde is a key indicator of reaction completion.

-

-

Step 4: Work-up and Isolation: After cooling, add cold water to the reaction mixture. The solid product will precipitate.

-

Step 5: Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure dihydropyrimidinone product. Yields typically range from 80-95%.

Section 1.2: The Pinner Synthesis and Other Classical Routes

Causality of Component Choice:

-

Amidine: Provides the N1-C2-N3 fragment. The substituent on the amidine carbon becomes the C2 substituent on the pyrimidine ring.

-

1,3-Dicarbonyl Compound: Provides the C4-C5-C6 backbone.

Challenges and Considerations: A primary challenge in the Pinner synthesis is the stability and purity of the amidine starting material, which can be hygroscopic and prone to hydrolysis[10]. Therefore, ensuring anhydrous reaction conditions is critical for achieving high yields[10].

Part II: Modern Methods for Scaffold Diversification

Synthesizing the core is only the beginning. The true art of modern drug discovery lies in the ability to rapidly and precisely decorate the scaffold with a variety of functional groups to explore the structure-activity relationship (SAR). This is where transition-metal-catalyzed cross-coupling reactions and C-H activation have revolutionized the field.

Section 2.1: Palladium-Catalyzed Cross-Coupling: The Key to Novelty

To employ cross-coupling strategies, one must begin with a halogenated pyrimidine (chloro-, bromo-, or iodo-pyrimidine). These serve as electrophilic handles for introducing new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura Coupling: This reaction is one of a chemist's most powerful tools for forming C-C bonds by coupling a halopyrimidine with a boronic acid or ester[11][12].

-

Rationale: The Suzuki coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The low toxicity of the boron-containing byproducts is another significant advantage[11].

Field-Proven Protocol: Suzuki Coupling of 2,4-Dichloropyrimidine

-

Rationale: This protocol demonstrates the selective functionalization of a di-substituted pyrimidine. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards Suzuki coupling than the C2 position, allowing for regioselective synthesis.

-

Step 1: Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)[13].

-

Step 2: Degassing and Solvent Addition: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the Pd(0) catalyst. Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total)[13].

-

Step 3: Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Self-Validation Check: Monitor the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry). This allows for the simultaneous tracking of starting material consumption and product formation, confirming the molecular weight of the desired compound.

-

-

Step 4: Quenching and Extraction: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Quench with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

-

Step 5: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig Amination: This reaction is the go-to method for forming C-N bonds, coupling a halopyrimidine with a primary or secondary amine[14][15][16].

-

Rationale: The Buchwald-Hartwig amination has largely replaced harsher, classical methods for synthesizing arylamines due to its exceptional functional group tolerance and broad scope[14]. This is crucial for late-stage functionalization in a drug discovery program. Modern catalyst systems, employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have made this reaction incredibly reliable[15].

Section 2.2: The New Frontier: C-H Activation

The most elegant and atom-economical approach to diversification is direct C-H activation, which avoids the need for pre-functionalized halogenated starting materials. This strategy involves the direct conversion of a C-H bond on the pyrimidine ring into a C-C or C-heteroatom bond[17][18].

-

Rationale and Expertise: While synthetically powerful, C-H activation reactions often face challenges with regioselectivity on heterocycles like pyrimidine. The choice of catalyst (often Palladium, Rhodium, or Ruthenium) and directing group is paramount to controlling which C-H bond is functionalized. Metal-free and photochemical methods are also emerging as greener alternatives[17][18]. This area represents the cutting edge of pyrimidine synthesis and is a major focus of current research.

Part III: The Post-Synthesis Workflow: Validation and Analysis

A synthesized compound is merely a candidate until its structure is unequivocally confirmed and its purity is established.

Section 3.1: Purification and Structural Elucidation

Purification: Flash column chromatography is the standard method for purifying reaction products. The choice of solvent system (eluent) is optimized using TLC to achieve good separation between the desired product and any impurities or unreacted starting materials.

Structural Validation: A combination of spectroscopic techniques is required for unambiguous structure determination.

| Technique | Purpose | Key Information Provided |

| ¹H and ¹³C NMR | Primary structure elucidation | Provides detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms.[19][20] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Measures the mass-to-charge ratio, confirming the molecular formula of the synthesized compound.[19][21] |

| X-ray Crystallography | Absolute 3D Structure | Provides the precise three-dimensional arrangement of atoms in a single crystal, confirming stereochemistry.[21] |

-

Trustworthiness through Data: A complete characterization dataset (NMR, MS) is the hallmark of a self-validating protocol. For a lead candidate, obtaining a single-crystal X-ray structure provides the highest level of structural proof.

Section 3.2: From Compound to Candidate: Biological Screening

Once a library of novel pyrimidine analogues has been synthesized and characterized, the next step is to evaluate their biological activity. This is typically done through high-throughput screening (HTS), where compounds are tested for their ability to modulate a specific biological target, such as a protein kinase[22].

Conclusion and Future Outlook

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics[1]. The journey from a simple heterocyclic core to a potential drug candidate is a testament to the power of modern synthetic chemistry. While classical methods like the Biginelli reaction provide a solid foundation, the true potential for innovation lies in the strategic application of modern diversification techniques. The continued development of more efficient and selective cross-coupling reactions and the ongoing exploration of C-H activation will undoubtedly accelerate the discovery of the next generation of pyrimidine-based medicines. The integration of computational modeling with these advanced synthetic strategies will further refine our ability to design and create compounds with precisely tailored biological activities, ensuring that the pyrimidine core remains a privileged scaffold for years to come.

References

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available from: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. Available from: [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Available from: [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available from: [Link]

-

Biginelli Reaction. Organic Chemistry Portal. Available from: [Link]

-

Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PubMed Central. Available from: [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available from: [Link]

-

Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. Available from: [Link]

-

Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. Available from: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

-

Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. Available from: [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available from: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Publishing. Available from: [Link]

-

Mechanism of Biginelli reaction. ResearchGate. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Available from: [Link]

-

Biginelli Reaction. YouTube. Available from: [Link]

-

A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]

-

Pinner Pyrimidine Synthesis. YouTube. Available from: [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available from: [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

-

A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health. Available from: [Link]

-

FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. PubMed. Available from: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. Available from: [Link]

-

Biginelli reaction. Wikipedia. Available from: [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available from: [Link]

-

Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available from: [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. ResearchGate. Available from: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available from: [Link]

-

1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Available from: [Link]

-

A mechanistic investigation of Biginelli reaction under base catalysis. ResearchGate. Available from: [Link]

-

FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. Semantic Scholar. Available from: [Link]

-

Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. Available from: [Link]

-

Pyrimidine. Wikipedia. Available from: [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available from: [Link]

-

Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available from: [Link]

-

Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. Available from: [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives

Introduction: Accelerating Pyrimidine Synthesis for Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are integral to a variety of therapeutic agents, including anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[3][4] The relentless demand for novel and more effective pharmaceuticals necessitates the rapid and efficient synthesis of diverse libraries of pyrimidine derivatives for biological screening.[5][6]

Traditionally, the synthesis of these vital compounds has often been hampered by long reaction times, harsh reaction conditions, and modest yields. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a powerful tool to overcome these limitations.[1][7] MAOS provides a green chemistry approach that significantly reduces reaction times—often from hours to minutes—while simultaneously improving reaction yields and product purity.[8][9][10] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical applications of microwave technology for the synthesis of pyrimidine derivatives. We will delve into the fundamental mechanisms of microwave heating, provide detailed, field-proven protocols for key synthetic transformations, and offer insights into the causality behind experimental choices to empower you to harness the full potential of this transformative technology.

The Science of Microwave Synthesis: Beyond Conventional Heating

Conventional heating methods rely on the inefficient transfer of heat through conduction and convection, resulting in temperature gradients within the reaction mixture and potential for localized overheating at the vessel walls.[11][12] In stark contrast, microwave-assisted synthesis utilizes dielectric heating, a mechanism where microwave energy directly interacts with polar molecules and ionic species within the reaction mixture.[11][13] This interaction occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the reaction medium.[12][14]

-

Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. The resulting collisions between these moving ions generate heat efficiently and homogeneously.[9][12]

This direct and instantaneous energy transfer results in a rapid temperature increase, often leading to dramatic rate enhancements and, in some cases, altered reaction selectivity compared to conventional heating.[13][14] The ability to precisely control reaction parameters such as temperature, pressure, and power irradiation further enhances the reproducibility and efficiency of microwave-assisted syntheses.[1]

Key Synthetic Routes to Pyrimidine Derivatives via Microwave Irradiation

Two of the most powerful and widely adopted multicomponent reactions for the synthesis of pyrimidine and dihydropyrimidine cores are the Biginelli and Hantzsch reactions. Microwave irradiation has been successfully applied to both, significantly improving their efficiency and making them highly amenable to library synthesis in a drug discovery setting.

The Biginelli Reaction: A Facile Entry to Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[2][8] These compounds are of significant interest due to their diverse pharmacological activities.[8] Microwave-assisted Biginelli reactions can be performed under solvent-free conditions or in minimal solvent, aligning with the principles of green chemistry.[8][15]

The generally accepted mechanism for the acid-catalyzed Biginelli reaction involves an initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester. Subsequent cyclization via intramolecular condensation and dehydration yields the final dihydropyrimidine product.[16]

Caption: Simplified mechanism of the Biginelli reaction.

This protocol describes a general procedure for the solvent-free Biginelli reaction under microwave irradiation, adapted from established methodologies.[15]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea (1.5 mmol)

-

Catalyst (e.g., sulfamic acid, 20 mol%)[15]

-

Microwave reactor with sealed vessel capabilities

-

Magnetic stir bar

Procedure:

-

In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the chosen catalyst.

-

Seal the vessel and place it in the microwave reactor cavity.

-

Irradiate the reaction mixture at a constant power (e.g., 300 W) with intermittent cooling pulses (e.g., 20 seconds on, 10 seconds off) to maintain a controlled temperature (e.g., 120 °C) for a total reaction time of 5-15 minutes.[15][17] Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction vessel to room temperature.

-

Add ice-cold water to the reaction mixture to precipitate the solid product.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any unreacted urea.

-

Recrystallize the solid from ethanol to afford the pure dihydropyrimidinone derivative.

Self-Validation and Causality:

-

Catalyst: An acid catalyst is crucial for the initial condensation and formation of the reactive iminium intermediate.[16]

-

Solvent-Free: The absence of a solvent enhances the efficiency of microwave heating by concentrating the energy directly on the reactants.[8]

-

Excess Urea: A slight excess of urea is often used to drive the reaction to completion.

-

Work-up: The precipitation in cold water allows for easy isolation of the product, which is typically a solid. Recrystallization is a standard and effective method for purification.

The Hantzsch Pyridine Synthesis: Building Substituted Pyridines

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[18][19] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[20] Microwave irradiation has been shown to significantly accelerate this synthesis, often leading to higher yields and cleaner reaction profiles.[18][19]

The Hantzsch synthesis proceeds through the formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[20]

Caption: Key steps in the Hantzsch dihydropyridine synthesis.

This protocol provides a general method for the microwave-assisted Hantzsch synthesis in a solvent.[21]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (2.0 mmol)

-

Ammonium acetate (1.2 mmol) or aqueous ammonia[21]

-

Ethanol (3 mL)

-

Microwave reactor with sealed vessel capabilities

-

Magnetic stir bar

Procedure:

-

To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and ethanol (3 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 100-120 °C for 5-10 minutes. The pressure will increase due to the heating of the solvent.

-

After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Self-Validation and Causality:

-

Stoichiometry: Two equivalents of the β-dicarbonyl compound are required, one to form the enamine and the other to form the α,β-unsaturated system.[20]

-

Ammonia Source: Ammonium acetate serves as a convenient source of ammonia in situ.

-

Solvent: Ethanol is a good microwave-absorbing solvent and is suitable for dissolving the reactants.

-

Temperature Control: Using a constant temperature setting in the microwave reactor ensures reproducible results and prevents overheating and potential side reactions.

Data Presentation: A Comparative Overview

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with conventional heating methods.

| Reaction Type | Method | Catalyst/Solvent | Time | Yield (%) | Reference |

| Biginelli Reaction | Microwave | Sulfamic acid / Solvent-free | 5-10 min | 85-95 | [15] |

| Conventional | Sulfamic acid / Ethanol | 2-4 h | 70-85 | [15] | |

| Hantzsch Synthesis | Microwave | None / Ethanol | 5-10 min | 90-96 | [19] |

| Conventional | None / Ethanol | 3-6 h | 60-80 | [19] | |

| Pyrazolopyrimidine Synthesis | Microwave | Acetic Acid | 15 min | 90-95 | [13] |

| Conventional | Acetic Acid | Several hours | ~80-85 | [13] |

Conclusion and Future Outlook

Microwave-assisted synthesis has firmly established itself as an indispensable tool in the modern synthetic chemist's arsenal, particularly in the fast-paced environment of drug discovery.[5][7] The application of this technology to the synthesis of pyrimidine derivatives offers significant advantages in terms of speed, efficiency, and environmental friendliness.[10][22] The protocols detailed in this application note provide a solid foundation for researchers to explore the vast chemical space of pyrimidine-based compounds. As microwave technology continues to evolve, with advancements in reactor design and real-time reaction monitoring, its impact on the synthesis of complex, biologically active molecules will undoubtedly continue to grow, accelerating the journey from discovery to clinical application.

References

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(48), 33835-33868. [Link]

-

Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science, 19(9), 584-594. [Link]

-

Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (2022). Folia Medica, 64(4), 633-641. [Link]

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Advances, 10(25), 14686-14701. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). Molecules, 29(3), 669. [Link]

-

Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2002). Molecules, 7(5), 453-463. [Link]

-

Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Chemistry, 5(3), 2056-2070. [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development, 8(6). [Link]

-

Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2024). Chemistry, 6(1), 123-138. [Link]

-

Microwave-Assisted Synthesis of Bioactive Six-membered O-heterocycles. (2023). Current Organic Synthesis, 20(9), 1023-1045. [Link]

-

Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. [Link]

-

Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. [Link]

-

Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. (2017). Asian Journal of Organic & Medicinal Chemistry, 2(4), 118-122. [Link]

-

Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]

-

Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by IR Spectroscopy. (2014). Molecules, 19(7), 9985-9998. [Link]

-

Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2021). Molecules, 26(16), 4933. [Link]

-

Role of Microwave in Pharmaceutical Sciences. (2016). Voyager, VIII. [Link]

-

On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. (2018). Molecules, 23(8), 2043. [Link]

-

Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.). Asian Journal of Chemistry, 25(18), 10459-10461. [Link]

-

One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Beilstein Journal of Organic Chemistry, 9, 1847-1853. [Link]

-

The impact of microwave synthesis on drug discovery. (2005). Nature Reviews Drug Discovery, 4(12), 977-988. [Link]

-

A brief review: Microwave assisted organic reaction. (2011). Der Pharma Chemica, 3(5), 235-249. [Link]

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. (2018). Journal of Chemical and Pharmaceutical Research, 10(8), 1-3. [Link]

-

MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2015). International Journal of Pharmaceutical Sciences and Research, 6(8), 3464-3468. [Link]

-

Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). jOeCHEM. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. visitka.narod.ru [visitka.narod.ru]

- 6. researchgate.net [researchgate.net]

- 7. epcp.ac.in [epcp.ac.in]

- 8. benthamdirect.com [benthamdirect.com]

- 9. ijnrd.org [ijnrd.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. mdpi.com [mdpi.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Biginelli Reaction [organic-chemistry.org]

- 17. studylib.net [studylib.net]

- 18. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. scispace.com [scispace.com]

- 22. anubooks.com [anubooks.com]

Application Notes & Protocols: Crystallization of Pyrimidine-Based Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in Pyrimidine Drug Development

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs to antivirals.[1] For drug development professionals, obtaining a high-quality single crystal of a pyrimidine-based active pharmaceutical ingredient (API) is a critical milestone. Single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule, elucidating stereochemistry, conformation, and intermolecular interactions.[2] This atomic-level information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and securing intellectual property.

However, the path to a well-ordered crystal is often fraught with challenges. Pyrimidine derivatives can exhibit complex hydrogen bonding patterns, polymorphism (the ability to exist in multiple crystal forms), and a frustrating tendency to yield oils or amorphous precipitates.[3] This guide provides a comprehensive overview of the principles and techniques for successfully crystallizing these vital small molecules, blending theoretical understanding with practical, field-tested protocols.

The Foundation: Principles of Solution-Based Crystallization

Successful crystallization is a carefully controlled exercise in thermodynamics and kinetics. The entire process hinges on creating a supersaturated solution, a non-equilibrium state where the concentration of the solute exceeds its solubility limit.[4][5] This state is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (growth).[6]

A solution's journey to crystallization can be visualized with a solubility diagram, which maps three key regions:[4]

-

Stable (Undersaturated) Zone: The solute is fully dissolved, and crystallization cannot occur.

-

Metastable Zone: The solution is supersaturated but kinetically stable. Nucleation is unlikely without an external trigger (like a seed crystal or scratching the vial). This is the ideal zone for growing large, high-quality single crystals.

-

Labile (Unstable) Zone: The concentration is so high that spontaneous, rapid precipitation occurs. This often leads to a shower of tiny, poorly formed microcrystals or an amorphous solid.[4]

The primary goal of any crystallization technique is to guide the solution slowly into the metastable zone, allowing a few nuclei to form and grow in an orderly fashion.[5][7]

Caption: A generalized workflow for small molecule crystallization experiments.

Pre-Crystallization: Setting the Stage for Success

Time spent on preparation before setting up crystallization trials is never wasted. The quality of the starting material and the choice of solvent system are the most critical factors determining the outcome.

The Purity Imperative

It is nearly impossible to grow high-quality crystals from an impure sample. Impurities can act as unwanted nucleation sites, leading to the formation of many small crystals, or they can be incorporated into the crystal lattice, disrupting its order and degrading diffraction quality. Always begin with the highest purity material possible (>95%, preferably >99%).

Strategic Solvent Selection

The ideal solvent (or solvent system) should exhibit moderate solubility for your pyrimidine compound. If the compound is too soluble, it will be difficult to achieve supersaturation.[8] If it is nearly insoluble, you won't be able to dissolve enough material to begin with.

Key Solvent Characteristics for Pyrimidine Derivatives:

-

Polarity and Hydrogen Bonding: Pyrimidine rings contain nitrogen atoms that are hydrogen bond acceptors. Substituents often add hydrogen bond donors (-NH2, -OH) or other polar groups. Therefore, solvents capable of hydrogen bonding (e.g., alcohols, water, acetic acid) or with significant polarity (e.g., acetone, acetonitrile, ethyl acetate) are often good starting points.[8][9]

-

Volatility: The solvent's boiling point is a key parameter. Low boiling point solvents (<100°C) are generally preferred as they can be removed easily from the final crystals.[10] However, highly volatile solvents like dichloromethane (DCM) or diethyl ether can evaporate too quickly, causing the solution to crash out into the labile zone.[8]

-

Inertness: The solvent must not react with your compound.

Solvent Screening Protocol:

-

Place ~1-2 mg of your compound into several small, clean vials.

-

To each vial, add a different solvent dropwise (e.g., 50 µL at a time).

-

Observe the solubility at room temperature.

-

If the compound does not dissolve, gently warm the vial and observe again.

-

A good candidate solvent will dissolve the compound when heated but show decreased solubility upon cooling.

| Solvent | Boiling Point (°C) | Polarity | H-Bonding Ability | Notes for Pyrimidines |

| Water | 100 | High | Donor & Acceptor | Good for highly polar, functionalized pyrimidines. |

| Ethanol | 78 | High | Donor & Acceptor | An excellent, versatile solvent for many heterocycles. |

| Methanol | 65 | High | Donor & Acceptor | Similar to ethanol but more volatile. |

| Isopropanol | 82 | Medium | Donor & Acceptor | Less volatile than ethanol, can slow down growth. |

| Acetonitrile | 82 | Medium | Acceptor | Good for moderately polar compounds.[9] |

| Ethyl Acetate | 77 | Medium | Acceptor | A common choice for organic molecules.[9] |

| Acetone | 56 | Medium | Acceptor | Often too volatile for slow methods but useful in vapor diffusion.[8] |

| Tetrahydrofuran (THF) | 66 | Medium | Acceptor | Can be effective but is also known to cause "oiling out".[7] |

| Toluene | 111 | Low | None (π-system) | Can promote pi-stacking interactions; high boiling point is a drawback.[8][10] |

| Hexanes | 69 | Low | None | Primarily used as an anti-solvent. |

Data compiled from various sources.[10][11]

Core Crystallization Techniques and Protocols

There is no single "best" method for crystallization.[8] Success often requires screening several techniques. The following are the most common and effective methods for pyrimidine-based small molecules.

Slow Evaporation

This is the simplest technique but can be surprisingly effective.[12] It works by slowly increasing the solute concentration as the solvent evaporates, eventually reaching the metastable zone.[4]

Causality: The slow rate of evaporation is key. Rapid evaporation will quickly push the concentration into the labile zone, causing a precipitate.[8] By controlling the rate, you allow time for ordered molecular assembly.

Protocol:

-

Dissolve your pyrimidine compound in a suitable solvent (or solvent mixture) to near-saturation in a small, clean vial (e.g., a 4 mL vial or an NMR tube).[12]

-

Filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.[7]

-

Cover the vessel in a way that allows for slow solvent escape. Common methods include:

-

Covering the vial with paraffin film and piercing it with 1-2 small holes from a needle.

-

Loosely placing the cap on the vial.[7]

-

-

Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber).

-

Monitor periodically over several days to weeks.

Vapor Diffusion

Vapor diffusion is arguably the most powerful and controlled method, especially when only small amounts of material are available.[7] The technique involves two solvents: a "good" solvent in which your compound is soluble, and a volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor slowly diffuses into the solution of your compound, reducing its solubility and inducing crystallization.[4]

Causality: This method provides an extremely slow and controlled approach to supersaturation. The gradual change in solvent composition allows molecules to find their lowest energy positions in the growing crystal lattice.

There are two common setups:

-

Hanging Drop: A drop of the compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a reservoir containing the anti-solvent.[13]

-

Sitting Drop: A drop of the compound solution is placed on a pedestal within a sealed chamber that also contains the anti-solvent reservoir.[13]

Caption: The principle of the vapor diffusion crystallization method.

Protocol (Vial-in-Vial Setup):

-

Prepare a concentrated solution of your pyrimidine compound in a "good" solvent (e.g., 1-5 mg in 0.1-0.5 mL).

-

Filter this solution into a small, narrow inner vial (e.g., a 0.5 mL vial).

-

Add 1-2 mL of a volatile anti-solvent to a larger outer vial (e.g., a 4 mL vial). The anti-solvent should be more volatile than the good solvent.

-

Carefully place the inner vial inside the outer vial, ensuring the walls do not touch to prevent capillary action.[8]

-

Seal the outer vial tightly with a cap.

-

Set aside in a stable, vibration-free environment and monitor.

Common Solvent/Anti-Solvent Pairs:

| Good Solvent (Higher BP) | Anti-Solvent (Lower BP) |

| Water | Dioxane, Ethanol, Acetone |

| Toluene | Hexane, Pentane |

| Dichloromethane (DCM) | Pentane, Diethyl Ether |

| Acetonitrile | Diethyl Ether |

| Methanol | Diethyl Ether, DCM |

Slow Cooling

This technique is effective for compounds that show a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.[4]

Causality: Slow cooling rates are crucial. A gradual decrease in temperature keeps the solution within the metastable zone for a longer period, favoring the growth of large, well-ordered crystals over rapid precipitation.[14]

Protocol:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).[14]

-

Ensure all solid material is dissolved. If necessary, add a minimal amount of additional hot solvent.

-

Cover the flask or vial and place it in an insulated container (e.g., a Dewar flask filled with hot water or an insulated box) to slow the rate of cooling.[14]

-

Allow the setup to cool undisturbed to room temperature over several hours or days.

High-Throughput Screening (HTS)

For challenging targets or in industrial settings, HTS automates the screening of hundreds or thousands of crystallization conditions simultaneously.[15][16] These systems use robotic liquid handlers to set up crystallization plates (e.g., 96-well format) with varying solvents, pH levels, and additives.[17] Techniques like Encapsulated Nanodroplet Crystallization (ENaCt) allow for screening on a nanoliter scale, conserving precious material.[4][18] While requiring specialized equipment, HTS dramatically increases the probability of finding successful crystallization conditions.[19]

Troubleshooting Common Crystallization Problems

Even with careful planning, crystallization experiments can fail. Understanding the potential causes is key to successful optimization.

Caption: A decision tree for troubleshooting common crystallization issues.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution is not supersaturated (too much solvent). | Try adding a seed crystal. If that fails, slowly evaporate some of the solvent to increase the concentration and try again.[20] |

| Kinetics of nucleation are too slow. | Scratch the inside of the vial with a glass rod to create nucleation sites. Lower the temperature of the experiment.[20] | |

| Amorphous Precipitate or Powder | Supersaturation was achieved too quickly (solution was in the labile zone). | Decrease the starting concentration. Slow down the crystallization process (e.g., use a less volatile anti-solvent, slow the cooling rate). |

| "Oiling Out" | Compound comes out of solution as a liquid because the concentration is too high or the temperature is above its melting point in that solvent. | Use a more dilute solution. Change to a solvent in which the compound is less soluble.[7] Try a lower temperature. |

| Many Tiny Crystals | Too many nucleation events occurred. | Decrease the concentration.[7] Slow down the rate of crystallization. Ensure the starting solution is filtered to remove dust. |

References

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

-

Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735–1755. [Link]

-

University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3356. [Link]

-

American Chemical Society. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Organic Process Research & Development, 27(7), 1335-1342. [Link]

-

ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science, 13(33), 9789-9799. [Link]

-

University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

-

University of Florida. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology (Vol. 1348, pp. 245-260). [Link]

-

ResearchGate. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1437–1446. [Link]

-

Hampton Research. (n.d.). Converting Vapor Diffusion to Microbatch. Retrieved from [Link]

-

University of Florida. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

SciSpace. (2023). Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR. Retrieved from [Link]

-

American Chemical Society. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 19(1), 459-477. [Link]

-

National Center for Biotechnology Information. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4995. [Link]

-

Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

American Chemical Society. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega, 8(28), 25298-25313. [Link]

- Google Patents. (2007). High throughput screening of crystallization materials.

-

YouTube. (2024). High throughput nanoscale crystallization for small organic molecules and pharmaceuticals - Webinar. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4967. [Link]

-

Wikipedia. (n.d.). Crystal growth. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. chemistry.muohio.edu [chemistry.muohio.edu]

- 6. Crystal growth - Wikipedia [en.wikipedia.org]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. unifr.ch [unifr.ch]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Slow Evaporation Method [people.chem.umass.edu]

- 13. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]